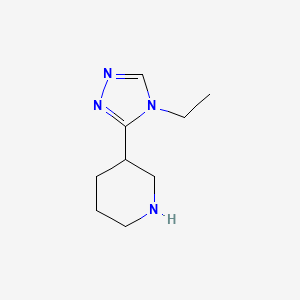

3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine

Overview

Description

The compound “3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine” is a derivative of 1,2,4-triazole . Triazole derivatives are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

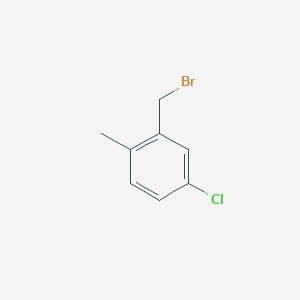

The synthesis of 1,2,4-triazole derivatives, including “3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine”, involves the use of phenacyl chloride derivatives prepared through Fridel Crafts acylation of mono or di-substituted benzene with chloroacetyl chloride, using aluminum trichloride (AlCl3) as a strong Lewis acid catalyst .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including “3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine”, was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Scientific Research Applications

- Researchers have explored the antimicrobial potential of 3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine derivatives. These compounds exhibit activity against bacteria, fungi, and other pathogens .

- The triazole-piperidine scaffold has attracted attention as a potential antiviral agent. Scientists investigate its ability to inhibit viral replication or entry .

- Some derivatives of this compound exhibit antitumor properties. Researchers study their impact on cancer cell lines and animal models .

Antimicrobial Properties

Antiviral Agents

Antitumor Activity

Anti-Inflammatory Compounds

Safety and Hazards

Future Directions

The future directions for “3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine” and similar compounds could involve further exploration of their potential as anticancer agents. Given the importance of the triazole scaffold, its synthesis has attracted much attention, and this area of research is likely to continue to be a focus in the future .

Mechanism of Action

Target of action

Many 1,2,4-triazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of action

Without specific information on “3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine”, it’s difficult to describe its exact mode of action. Many triazole compounds work by inhibiting the cytochrome p450-dependent 14α-demethylation of lanosterol, a crucial step in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes .

Biochemical pathways

As mentioned above, many triazole compounds affect the ergosterol biosynthesis pathway in fungi .

Pharmacokinetics

Many triazole compounds are well absorbed and widely distributed in the body .

Result of action

Without specific studies, it’s difficult to describe the exact molecular and cellular effects of “3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine”. Inhibition of ergosterol synthesis by triazole compounds generally results in fungal cell death .

properties

IUPAC Name |

3-(4-ethyl-1,2,4-triazol-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-2-13-7-11-12-9(13)8-4-3-5-10-6-8/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSVPQLNYYMMGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

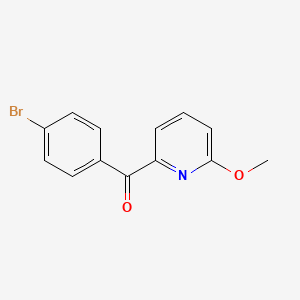

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoroethyl N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate](/img/structure/B1531144.png)

![Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B1531151.png)

![1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol](/img/structure/B1531156.png)

![5-[2-Fluoro-4-(morpholin-4-yl)phenyl]-1,2,4-triazin-3-amine](/img/structure/B1531163.png)